Napropamide-M
Overview
Description
Napropamide-M is a selective, systemic herbicide used primarily for pre-emergence control of annual grasses and broad-leaved weeds. It is the biologically active R-isomer of napropamide, a chiral molecule. This compound is absorbed through the roots and translocated within the plant, inhibiting the synthesis of very-long-chain fatty acids, which are essential for cell elongation and seedling development .
Scientific Research Applications
Napropamide-M has several applications in scientific research, including:
Agricultural Research: Used to study the effects of herbicides on crop yield and weed control.
Environmental Studies: Investigated for its environmental fate, including persistence in soil and water, and its impact on non-target organisms.
Toxicology: Studied for its toxicological effects on mammals, aquatic species, and other non-target organisms.
Biochemistry: Used to understand the biochemical pathways involved in fatty acid synthesis and herbicide resistance mechanisms
Safety and Hazards
Future Directions
Napropamide-M is currently undergoing the process for re-registration with the European Food Safety Authority (EFSA) . Future uses of this compound would lead to a higher consumer exposure, further information regarding the impact of plant and livestock metabolism on the isomer ratio might be required .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of napropamide-M typically involves the following steps:
Starting Material: The synthesis begins with α-chloropropionic acid.
Formation of Acid Chloride: The α-chloropropionic acid is converted to its corresponding acid chloride.
Amidation: The acid chloride is then reacted with diethylamine to form the amide.
Chiral Resolution: The racemic mixture of napropamide is resolved to obtain the R-isomer, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the racemic mixture.
Chiral Resolution: Industrial chiral resolution techniques, such as chromatography or crystallization, are employed to isolate the R-isomer.
Purification: The final product is purified to achieve the required purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions: Napropamide-M undergoes various chemical reactions, including:
Hydrolysis: this compound can hydrolyze under acidic or basic conditions to form napropamide acid.
Oxidation: It can be oxidized to form various metabolites, including hydroxylated derivatives.
Photodegradation: this compound can undergo photodegradation when exposed to light, leading to the formation of several photoproducts.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Photodegradation: Exposure to UV light or sunlight.
Major Products:
Hydrolysis: Napropamide acid.
Oxidation: Hydroxylated derivatives.
Photodegradation: Various photoproducts, depending on the specific conditions.
Mechanism of Action
Napropamide-M exerts its herbicidal effects by inhibiting the synthesis of very-long-chain fatty acids. This inhibition disrupts cell elongation and prevents seedling development. The primary molecular target is the enzyme involved in the elongation of fatty acids. By blocking this enzyme, this compound effectively halts the growth of susceptible plants .
Comparison with Similar Compounds
Propyzamide: Another herbicide that inhibits fatty acid synthesis but has a different chemical structure.
Trifluralin: A pre-emergence herbicide that disrupts microtubule formation in plant cells.
Pendimethalin: Inhibits cell division by interfering with microtubule assembly
Uniqueness of Napropamide-M: this compound is unique due to its specific mode of action targeting very-long-chain fatty acid synthesis. Its chiral nature and the selective activity of the R-isomer make it distinct from other herbicides. Additionally, its systemic absorption and translocation within the plant contribute to its effectiveness in controlling a wide range of weeds .
Properties
IUPAC Name |
(2R)-N,N-diethyl-2-naphthalen-1-yloxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZVAROIGSFCFJ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H](C)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194459 | |
Record name | (R)-N,N-Diethyl-2-(1-naphthyloxy)propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41643-35-0 | |
Record name | (-)-Napropamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41643-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Napropamide-M [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041643350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-N,N-Diethyl-2-(1-naphthyloxy)propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-N,N-diethyl-2-(1-naphthyloxy)propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPROPAMIDE-M | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS6R71RYT5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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